molecular formula C8H7ClN2O B12976766 5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one

5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B12976766
M. Wt: 182.61 g/mol
InChI Key: MOMDZWPRRLYZJP-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of 5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolopyridine structure . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c1-11-6-4-10-7(9)2-5(6)3-8(11)12/h2,4H,3H2,1H3

InChI Key

MOMDZWPRRLYZJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CC(=NC=C21)Cl

Origin of Product

United States

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